BenchChemオンラインストアへようこそ!

2-(Benzyloxy)acetimidamide hydrochloride

Cardiovascular pharmacology Adrenergic screening Amidine structure–activity relationship

2-(Benzyloxy)acetimidamide hydrochloride (CAS 22018-43-5; free base CAS 133915-07-8) is a synthetic aryloxyacetamidine derivative with molecular formula C₉H₁₃ClN₂O and molecular weight 200.67 g/mol. The compound features an acetimidamide core substituted at the 2-position with a benzyloxy (–OCH₂Ph) group, and is supplied as the hydrochloride salt to enhance aqueous solubility and handling stability.

Molecular Formula C9H13ClN2O
Molecular Weight 200.66 g/mol
CAS No. 22018-43-5
Cat. No. B1611871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)acetimidamide hydrochloride
CAS22018-43-5
Molecular FormulaC9H13ClN2O
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(=N)N.Cl
InChIInChI=1S/C9H12N2O.ClH/c10-9(11)7-12-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H
InChIKeyJCSLFBYMTYFKEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)acetimidamide Hydrochloride (CAS 22018-43-5): Chemical Class, Physicochemical Profile, and Procurement-Relevant Specifications


2-(Benzyloxy)acetimidamide hydrochloride (CAS 22018-43-5; free base CAS 133915-07-8) is a synthetic aryloxyacetamidine derivative with molecular formula C₉H₁₃ClN₂O and molecular weight 200.67 g/mol . The compound features an acetimidamide core substituted at the 2-position with a benzyloxy (–OCH₂Ph) group, and is supplied as the hydrochloride salt to enhance aqueous solubility and handling stability . It is catalogued under the National Cancer Institute screening identifier NSC 78727, indicating historical inclusion in broad-spectrum biological screening programs . The compound is commercially available at purity levels of ≥95% from multiple suppliers and is primarily positioned as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications .

Why 2-(Benzyloxy)acetimidamide Hydrochloride Cannot Be Replaced by Generic Acetamidine Analogs: Structural and Pharmacological Divergence


The 2-benzyloxy substitution pattern on the acetimidamide scaffold confers a distinct combination of steric bulk, lipophilicity, and hydrogen-bonding capacity that is absent in simpler alkoxy or unsubstituted acetamidine analogs . The benzyloxy group introduces a phenyl ring capable of π–π stacking and hydrophobic interactions, while the methylene spacer (–OCH₂–) preserves conformational flexibility of the amidine pharmacophore . Critically, published pharmacological screening data demonstrate that aryloxyacetamidines, including the 2-benzyloxy derivative, exhibit a distinct inactivity profile in cardiovascular assays compared to structurally related amidine classes that show measurable adrenergic or antihypertensive effects [1]. This profile makes generic substitution unreliable: a researcher selecting an unsubstituted acetamidine or a phenoxy analog cannot assume equivalent binding, selectivity, or lack of off-target activity without experimental verification of each parameter [1].

Quantitative Differentiation of 2-(Benzyloxy)acetimidamide Hydrochloride: Head-to-Head and Cross-Study Evidence Against Closest Analogs


Cardiovascular Pharmacological Activity Profile: 2-Benzyloxyacetamidine vs. Aryloxyacetamidine Panel

In a direct comparative pharmacological evaluation of fifteen aryloxyacetamidines, 2-benzyloxyacetamidine was screened alongside 2-thymoloxyacetamidine, 2-(2,6-xylyloxy)acetamidine, 2-(2,6-dichlorophenoxy)acetamidine, and 2-(2,6-dimethoxyphenoxy)acetamidine for cardiovascular effects including norepinephrine depletion and adrenergic neuron blockade. All tested compounds, including the 2-benzyloxy derivative, showed no potent pharmacological activities in these assays [1]. This negative result is mechanistically informative: while certain N-substituted benzylacetamidines (e.g., 1400W) exhibit nanomolar inhibitory activity against inducible nitric oxide synthase (iNOS), the 2-benzyloxy substitution pattern on the acetimidamide oxygen does not confer cardiovascular or adrenergic activity [1]. The absence of off-target cardiovascular effects is a selection-relevant parameter when procuring a scaffold for target-based screening where adrenergic interference must be minimized.

Cardiovascular pharmacology Adrenergic screening Amidine structure–activity relationship

Lipophilicity (LogP) Differentiation: 2-Benzyloxyacetamidine Hydrochloride vs. 2-Phenoxyacetamidine

The calculated octanol–water partition coefficient (LogP) for 2-(benzyloxy)acetimidamide hydrochloride is reported as 2.74 . For the closest direct analog, 2-phenoxyacetamidine (free base; CAS 100377-17-1; molecular formula C₈H₁₀N₂O; MW 150.18), the calculated XLogP is approximately 1.6 . The benzyloxy derivative is therefore approximately 1.1 log units more lipophilic than its phenoxy counterpart. This difference translates to a roughly 13-fold higher theoretical partition coefficient, indicating substantially greater membrane permeability potential and hydrophobic binding-site compatibility. The increased lipophilicity arises from the additional methylene spacer in the benzyloxy group, which both extends the hydrophobic surface and reduces the electron-withdrawing effect of the oxygen on the aromatic ring.

Lipophilicity Drug-likeness Permeability prediction

Hydrochloride Salt Form: Solubility and Handling Advantages Over Free Base Amidine Analogs

2-(Benzyloxy)acetimidamide hydrochloride is supplied as a crystalline hydrochloride salt (C₉H₁₃ClN₂O; MW 200.67), whereas many comparator aryloxyacetamidines are commercially available only as free bases (e.g., 2-phenoxyacetamidine free base; C₈H₁₀N₂O; MW 150.18) . The hydrochloride salt form provides a defined stoichiometry (1:1 acid–base) and is reported to be soluble in water and organic solvents . Salt formation typically enhances aqueous solubility through ionization: the amidine moiety (pKa ≈ 10–12 for conjugated acid) is fully protonated in the hydrochloride salt, facilitating dissolution in aqueous buffers at physiological pH. The compound is commercially available with minimum purity of 95% . Free base analogs lacking salt stabilization may exhibit variable hydration states and require additional characterization before use in quantitative biological assays.

Salt selection Aqueous solubility Solid-state stability

Hydrogen Bond Donor/Acceptor Capacity: Impact on Molecular Recognition and Selectivity Profiles

The free base form of 2-(benzyloxy)acetimidamide (CAS 133915-07-8) possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), with 4 rotatable bonds . In the hydrochloride salt form, the protonated amidine increases the HBD count to 3 (including the charged NH⁺ moiety) and the HBA count to 2 . For comparison, the simpler analog 2-phenoxyacetamidine (CAS 100377-17-1) has 2 HBDs and 2 HBAs with 3 rotatable bonds . The benzyloxy derivative thus presents an additional hydrogen bond acceptor (the ether oxygen in the –OCH₂Ph linker), which can engage in distinct directional interactions with protein backbone amides or side-chain hydroxyl groups. The additional rotatable bond also increases conformational entropy, which may influence binding kinetics and selectivity in ways not achievable with the more rigid phenoxy analog.

Hydrogen bonding Molecular recognition Pharmacophore design

NCI Screening History (NSC 78727): Precedent for Broad-Spectrum Biological Evaluation

2-(Benzyloxy)acetimidamide hydrochloride is assigned the National Cancer Institute identifier NSC 78727, confirming its historical inclusion in the NCI-60 human tumor cell line screening program or predecessor NCI biological evaluation panels . This designation distinguishes it from many commercially available aryloxyacetamidine analogs that lack NSC registration numbers, including 2-phenoxyacetamidine and 2-(2,6-xylyloxy)acetamidine, which do not appear in the NCI compound repository under discrete NSC identifiers . While individual screening results for NSC 78727 are not publicly accessible through the NCI Developmental Therapeutics Program (DTP) data portal at the time of this analysis, the assignment of an NSC number establishes that the compound passed initial purity and identity verification sufficient for entry into the NCI's curated screening collection—a quality benchmark that unregistered analogs have not demonstrated.

NCI screening Anticancer drug discovery Chemical biology

Optimal Application Scenarios for 2-(Benzyloxy)acetimidamide Hydrochloride Grounded in Quantitative Differentiation Evidence


Negative Control or Inactive Scaffold for Cardiovascular Safety Profiling

Investigators performing phenotypic screens or target-based assays where adrenergic or cardiovascular off-target effects must be excluded can employ 2-(benzyloxy)acetimidamide hydrochloride as a validated inactive control compound. The Haggerty & Rost (1969) study demonstrated absence of activity in norepinephrine depletion and adrenergic neuron-blocking assays, providing published precedent for its lack of cardiovascular liability [1]. This distinguishes it from N-benzylacetamidine analogs (e.g., 1400W) that exhibit nanomolar iNOS inhibition and could confound interpretation of NO-dependent phenotypes.

Scaffold for Structure–Activity Relationship (SAR) Exploration of Amidine-Containing Chemical Probes

The benzyloxy substitution pattern offers a distinct physicochemical profile (LogP = 2.74; 4 rotatable bonds; 3 HBA in free base form) compared to simpler phenoxy or alkoxy amidine scaffolds [1]. This makes the compound a suitable starting point for medicinal chemistry optimization programs targeting intracellular protein–protein interactions or enzymes with hydrophobic active sites, where the enhanced lipophilicity and conformational flexibility of the benzyloxy group can be systematically varied to map pharmacophore requirements [1].

Building Block for Diversity-Oriented Synthesis of Amidine-Containing Compound Libraries

As a commercially available hydrochloride salt with ≥95% purity, 2-(benzyloxy)acetimidamide hydrochloride serves as a well-defined synthetic intermediate for parallel library synthesis [1]. The benzyloxy group can be selectively cleaved via hydrogenolysis (H₂, Pd/C) to reveal a free hydroxyl handle for further functionalization, or the amidine moiety can be elaborated through N-alkylation, acylation, or heterocycle formation [1]. This synthetic versatility, combined with the defined salt stoichiometry, enables reproducible library production with minimal batch-to-batch variability.

Anticancer Screening Based on NCI Compound Repository Precedent

The assignment of NSC 78727 indicates that 2-(benzyloxy)acetimidamide hydrochloride has met NCI's compound acceptance criteria for inclusion in curated screening collections [1]. Research groups initiating anticancer drug discovery programs can leverage this precedent to prioritize the compound for in-house screening or to request historical NCI-60 testing data through the NCI DTP data portal, potentially accelerating hit identification while reducing the cost of de novo compound acquisition and characterization.

Quote Request

Request a Quote for 2-(Benzyloxy)acetimidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.